2-(Cyclopentylthio)pyridine-5-boronic acid

Übersicht

Beschreibung

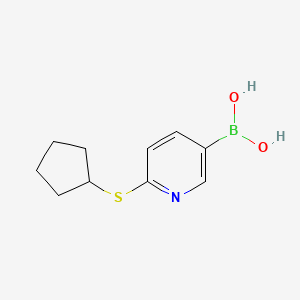

2-(Cyclopentylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C10H14BNO2S and a molecular weight of 223.10 g/mol . This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)pyridine-5-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine ring with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal to replace a hydrogen atom ortho to a directing group, followed by borylation.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysts to couple halopyridines with boron reagents.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to directly borylate C-H or C-F bonds on the pyridine ring.

[4+2] Cycloadditions: This method involves cycloaddition reactions to form the boronic acid group.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylthio)pyridine-5-boronic acid undergoes several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylthio)pyridine-5-boronic acid has several scientific research applications:

Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and sensors.

Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment and as proteasome inhibitors.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylthio)pyridine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylcarboxy)pyridine-5-boronic acid

- 6-(Hydroxymethyl)pyridine-3-boronic acid

- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Uniqueness

2-(Cyclopentylthio)pyridine-5-boronic acid is unique due to the presence of the cyclopentylthio group, which can influence its reactivity and interactions compared to other pyridine boronic acids. This structural feature may enhance its utility in specific synthetic applications and biological interactions.

Biologische Aktivität

2-(Cyclopentylthio)pyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in various fields.

- Molecular Formula : C10H14BNO2S

- Molecular Weight : 223.1 g/mol

- CAS Number : 1218790-70-5

- IUPAC Name : this compound

The structure of this compound includes a pyridine ring substituted with a cyclopentylthio group and a boronic acid functional group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with the active sites of serine proteases and other enzymes, potentially modulating their activity.

- Protein Interaction : It may influence protein-protein interactions, particularly in pathways related to cancer and inflammation.

- Cellular Uptake : The cyclopentylthio group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| A549 (Lung) | 12.8 | |

| HeLa (Cervical) | 10.6 |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that it may inhibit bacterial growth by targeting efflux pumps, which are responsible for antibiotic resistance in various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Case Studies

-

Study on Cancer Cell Lines :

A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant tumor growth inhibition in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology . -

Antimicrobial Efficacy :

A comprehensive analysis conducted on various bacterial strains highlighted the compound's ability to reduce biofilm formation in Staphylococcus aureus, enhancing the effectiveness of conventional antibiotics when used in combination therapies .

Eigenschaften

IUPAC Name |

(6-cyclopentylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2S/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWYJFZHFSBLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681618 | |

| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-70-5 | |

| Record name | B-[6-(Cyclopentylthio)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.